molecular formula C14H16O3 B14414890 Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate CAS No. 86737-24-8

Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B14414890
CAS No.: 86737-24-8
M. Wt: 232.27 g/mol
InChI Key: VUYWHHZDVXTNCK-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indene core with an ethyl ester and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2,3-dihydro-1H-indene: Shares a similar indene core but lacks the acetyl and carboxylate groups.

    2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure with a phenyl group instead of an acetyl group.

Uniqueness

The presence of both an ethyl ester and an acetyl group allows for diverse chemical reactivity and biological activity .

Properties

CAS No.

86737-24-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-acetyl-1,3-dihydroindene-2-carboxylate

InChI

InChI=1S/C14H16O3/c1-3-17-13(16)14(10(2)15)8-11-6-4-5-7-12(11)9-14/h4-7H,3,8-9H2,1-2H3

InChI Key

VUYWHHZDVXTNCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)C(=O)C

Origin of Product

United States

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